molecular formula C12H17N3O B1420263 N-(6-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 883106-74-9

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1420263
CAS No.: 883106-74-9
M. Wt: 219.28 g/mol
InChI Key: UQZKVMVFUAGCDX-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is notable for its structure, which includes a piperidine ring and a pyridine ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Safety and Hazards

There is limited information available on the specific safety and hazards of “N-(6-methylpyridin-2-yl)piperidine-3-carboxamide”. It is recommended to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of 6-methylpyridin-2-amine with piperidine-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of a piperidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKVMVFUAGCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655686
Record name N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-74-9
Record name N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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